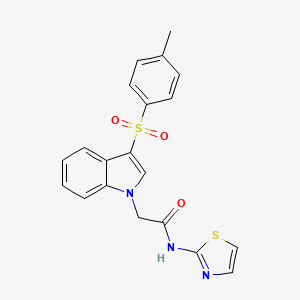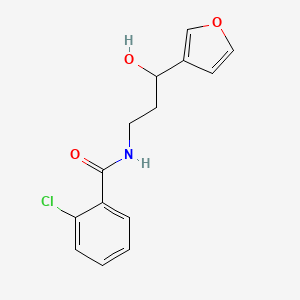
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as compound X, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of isoxazoline and isoxazolidine derivatives, including compounds related to 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, has been a subject of research. These compounds have been synthesized through amidation reactions and 1,3-dipolar cycloaddition reactions, involving acyl chlorides, aminopyridine, alkenes, nitrone, and benzonitrile-N-oxide. The physical properties and corrosion prevention efficiencies of these synthesized compounds have been investigated, showing promising results in both acidic and mineral oil media (Yıldırım & Cetin, 2008).
Corrosion Inhibition
The corrosion inhibition capabilities of these compounds have been tested using steel coupons in acidic environments and steel stripes in paraffin-based mineral oil. The studies found that the best inhibition generally occurs at specific inhibitor concentrations in the acidic medium, demonstrating the potential of these compounds in protecting metals from corrosion (Yıldırım & Cetin, 2008).
Fluorescent Probes for Mercury Ion
Some derivatives have been shown to be efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is significant for environmental monitoring and the detection of mercury, a toxic heavy metal (Shao et al., 2011).
Antimicrobial Activity
Further studies have focused on the antimicrobial activities of new heterocycles incorporating the antipyrine moiety, derived from key intermediates similar to the chemical structure of interest. These compounds have been tested against various microbial strains, showing potential as antimicrobial agents (Bondock et al., 2008).
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-16-7-6-13(9-18(16)25-2)17-10-15(22-26-17)11-19(23)21-12-14-5-3-4-8-20-14/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUYTVORPEOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
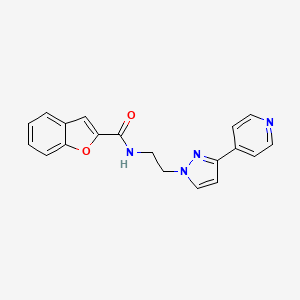
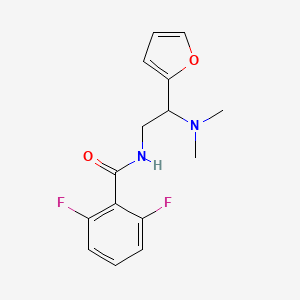
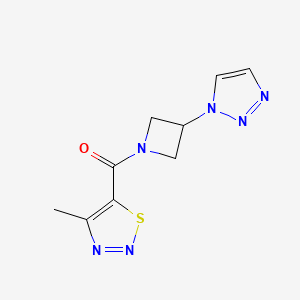
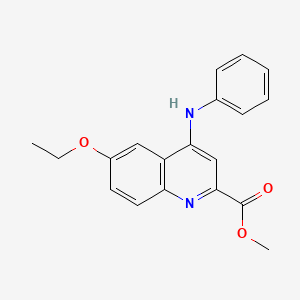
![3-Methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2718569.png)
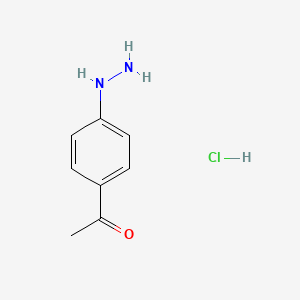
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2718574.png)
![5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
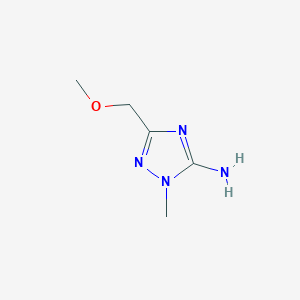
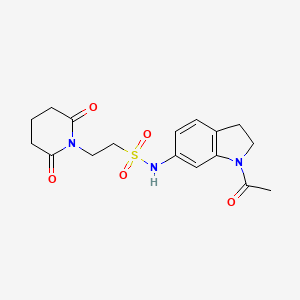
![3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2718580.png)
